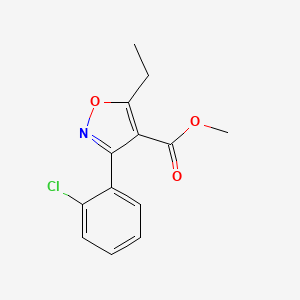![molecular formula C22H13Cl2N3O2S B2910484 2-chloro-N-(2-chlorobenzoyl)-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide CAS No. 866144-00-5](/img/structure/B2910484.png)
2-chloro-N-(2-chlorobenzoyl)-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2-chlorobenzoyl)-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide (hereafter referred to as 2-CN-2-CB-N-4-2T-2PBC) is a synthetic compound that has a wide range of applications in the scientific research field. It is a type of organic compound, which is composed of a benzene ring with two nitrogen atoms and two chlorine atoms, along with a carboxamide group. This compound has also been studied for its potential use as a drug, but its use as a drug has not been approved yet.
作用機序
2-CN-2-CB-N-4-2T-2PBC has been studied for its potential use as a drug, but its exact mechanism of action is not yet known. However, it is believed that this compound may act as a pro-drug, which means that it may be converted into an active form by an enzyme in the body, which then acts on the target cell or tissue. It is also believed that this compound may act as an inhibitor of certain enzymes, which may be involved in the development of certain diseases.
Biochemical and Physiological Effects
2-CN-2-CB-N-4-2T-2PBC has been studied for its potential use as a drug, but its exact biochemical and physiological effects are not yet known. However, it is believed that this compound may act as an antioxidant, which means that it may help to protect cells from damage caused by free radicals. It is also believed that this compound may act as an anti-inflammatory agent, which means that it may help to reduce inflammation in the body.
実験室実験の利点と制限
2-CN-2-CB-N-4-2T-2PBC has several advantages and limitations for use in laboratory experiments. One of the advantages of using this compound is that it is relatively easy to synthesize, and it is also relatively inexpensive. Additionally, this compound is stable and can be stored for a long period of time without decomposing. However, one of the limitations of using this compound is that it is not water soluble, which means that it must be dissolved in an organic solvent before it can be used in experiments.
将来の方向性
There are several potential future directions for the use of 2-CN-2-CB-N-4-2T-2PBC in scientific research. One potential direction is to further study its potential use as a drug, as well as its potential use as an anti-cancer agent, an anti-inflammatory agent, and an antioxidant. Additionally, further research could be conducted to study the biochemical and physiological effects of this compound, as well as its potential use in the treatment of neurological disorders. Finally, further research could be conducted to improve the synthesis methods for this compound, as well as to develop new methods for its use in laboratory experiments.
合成法
2-CN-2-CB-N-4-2T-2PBC can be synthesized using a variety of methods, including the Suzuki reaction and the Sonogashira coupling reaction. The Suzuki reaction involves the reaction of an organic halide with an organoboron compound, while the Sonogashira coupling reaction involves the reaction of an organic halide with an organopalladium compound. Both of these reactions require the use of a catalyst, such as palladium or copper, and the reactions are usually carried out in an organic solvent, such as dichloromethane or dimethylformamide.
科学的研究の応用
2-CN-2-CB-N-4-2T-2PBC has a wide range of applications in the scientific research field. It has been studied for its potential use as a drug, but its use as a drug has not been approved yet. It has also been studied for its potential use as an anti-cancer agent, as an anti-inflammatory agent, and as an antioxidant. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
特性
IUPAC Name |
2-chloro-N-(2-chlorobenzoyl)-N-(4-thiophen-2-ylpyrimidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3O2S/c23-16-8-3-1-6-14(16)20(28)27(21(29)15-7-2-4-9-17(15)24)22-25-12-11-18(26-22)19-10-5-13-30-19/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYUVURHQPTNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(C2=NC=CC(=N2)C3=CC=CS3)C(=O)C4=CC=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2910403.png)


![4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2910406.png)

![Methyl 4-[(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2910410.png)


![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2910417.png)
![2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2910420.png)
![2-(2-(2,4-dimethylphenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2910421.png)
![2-(1-((2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2910422.png)
![6-Acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2910423.png)